molecular formula C16H16N2O3 B5541830 Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate

Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate

Cat. No.: B5541830
M. Wt: 284.31 g/mol
InChI Key: UDGQIZDXPGOJOW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate typically involves the esterification of 4-(pyridine-4-carbonylamino)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(pyridine-4-carbonylamino)benzoic acid and isopropanol.

    Substitution Reactions: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Substitution: Electrophilic reagents like nitric acid for nitration, halogens for halogenation.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride.

Major Products

    Hydrolysis: 4-(pyridine-4-carbonylamino)benzoic acid and isopropanol.

    Substitution: Various substituted derivatives of the original compound.

    Reduction: Corresponding alcohol derivatives.

Scientific Research Applications

Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as improved thermal stability or enhanced mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism by which Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pyridine ring and carbonyl group are key functional groups that can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-(pyridine-3-carbonylamino)benzoate: Similar structure but with the pyridine ring attached at the 3-position.

    Propan-2-yl 4-(pyridine-2-carbonylamino)benzoate: Similar structure but with the pyridine ring attached at the 2-position.

    Ethyl 4-(pyridine-4-carbonylamino)benzoate: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

Propan-2-yl 4-(pyridine-4-carbonylamino)benzoate is unique due to the specific positioning of the pyridine ring and the isopropyl ester group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

propan-2-yl 4-(pyridine-4-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(2)21-16(20)13-3-5-14(6-4-13)18-15(19)12-7-9-17-10-8-12/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGQIZDXPGOJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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